molecular formula C18H17F2NO4 B2517243 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate CAS No. 1241997-60-3

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

Cat. No. B2517243
CAS RN: 1241997-60-3
M. Wt: 349.334
InChI Key: POUDSHKURHQWKF-UHFFFAOYSA-N
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Description

The compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate" is a multifunctional molecule that likely contains several distinct functional groups, including an amino group attached to a difluorobenzyl moiety, an oxoethyl group, and an ethoxybenzoate ester. This structure suggests potential reactivity typical of amides, esters, and aromatic compounds, which could be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of amino acids with aldehydes to form heterocyclic structures, as seen in the preparation of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters . Similarly, the synthesis of polyfluorinated heterocycles, such as oxadiazoles, can be achieved through photochemical methods, starting from polyfluorobenzoylamino derivatives . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . For instance, the structure of substituted benzo[b]pyrans was elucidated, revealing the spatial arrangement of substituents around the heterocyclic core . This type of analysis is crucial for understanding the three-dimensional conformation of the target compound and its potential interactions with other molecules.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo various chemical reactions. For example, oxazolidines and thiazolidines can be dehydrogenated to form oxazoles and thiazoles or react with p-nitrobenzaldehyde and piperidine to give Mannich bases . Fluorinated heterocycles can be synthesized through photoreactions involving fragmentation and nucleophilic capture . These reactions highlight the reactivity of the functional groups present in the target compound and suggest possible transformations it might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the solubility of co-crystals formed from active pharmaceutical ingredients can be enhanced through specific molecular interactions . The presence of polyfluoroalkyl groups can impart unique properties, such as increased lipophilicity or reactivity towards nucleophiles . Understanding these properties is essential for predicting the behavior of the target compound in various environments and for its potential applications.

Scientific Research Applications

Waste-free Synthesis of Heterocyclic Compounds

A study by Shimizu et al. (2009) demonstrates the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, leading to derivatives with potential applications in material science due to their solid-state fluorescence properties Shimizu, Hirano, Satoh, & Miura, 2009.

Complexing Ability with Metals

Research by Kudyakova et al. (2009) highlights the synthesis of new O,N,O-tridentate ligands capable of forming complexes with nickel(II) and copper(II), illustrating potential applications in catalysis and material science Kudyakova, Goryaeva, Burgart, Saloutin, & Slepukhin, 2009.

Fluorinated Heterocycles Synthesis

Honey et al. (2012) discuss the synthesis of a wide range of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, indicating the importance of fluorinated compounds in pharmaceuticals and agrochemicals Honey, Pasceri, Lewis, & Moody, 2012.

PET Probes for Alzheimer's Disease

A study by Cui et al. (2012) focuses on the synthesis and evaluation of benzoxazole derivatives as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, highlighting the compound's potential in diagnostic applications Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012.

Antiallergic Activity of Heterocyclic Compounds

Wade et al. (1983) report the synthesis and antiallergic activity of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, derived from reactions with 2-aminobenzothiazole and similar compounds, indicating potential therapeutic applications Wade, Toso, Matson, & Stelzer, 1983.

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-2-24-16-6-4-3-5-14(16)18(23)25-11-17(22)21-10-12-7-8-13(19)9-15(12)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDSHKURHQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

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